molecular formula C38H44O4 B12282240 Dioctyl perylene-3,9-dicarboxylate CAS No. 83868-22-8

Dioctyl perylene-3,9-dicarboxylate

Cat. No.: B12282240
CAS No.: 83868-22-8
M. Wt: 564.8 g/mol
InChI Key: MBNDARDECPTLSQ-UHFFFAOYSA-N
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Description

3,9-Perylenedicarboxylic acid, dioctyl ester is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and is widely used in various scientific and industrial applications. Its molecular formula is C({34})H({38})O(_{4}), and it is characterized by the presence of two octyl ester groups attached to the perylene core.

Properties

CAS No.

83868-22-8

Molecular Formula

C38H44O4

Molecular Weight

564.8 g/mol

IUPAC Name

dioctyl perylene-3,9-dicarboxylate

InChI

InChI=1S/C38H44O4/c1-3-5-7-9-11-13-25-41-37(39)33-23-21-31-28-18-16-20-30-34(38(40)42-26-14-12-10-8-6-4-2)24-22-32(36(28)30)27-17-15-19-29(33)35(27)31/h15-24H,3-14,25-26H2,1-2H3

InChI Key

MBNDARDECPTLSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Perylenedicarboxylic acid, dioctyl ester typically involves the esterification of 3,9-Perylenedicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3,9-Perylenedicarboxylic acid, dioctyl ester may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,9-Perylenedicarboxylic acid, dioctyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perylenequinones.

    Reduction: Reduction reactions can convert it into perylene dihydrides.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Perylenequinones

    Reduction: Perylene dihydrides

    Substitution: Various substituted perylene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Semiconductors

Dioctyl perylene-3,9-dicarboxylate has been investigated as a potential n-type semiconductor material. Research indicates that it exhibits high electron mobility and robustness, making it suitable for applications in organic electronic devices such as organic solar cells and field-effect transistors . The compound's planar structure allows for efficient π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

Photovoltaic Devices

In the realm of photovoltaics, this compound has been utilized as an electron transport layer material. Its ability to facilitate charge separation and transport enhances the efficiency of solar cells. Studies have shown that incorporating this compound into photovoltaic cells can lead to improved power conversion efficiencies due to its favorable energy level alignment with other organic materials used in these devices .

Fluorescent Dyes

The compound is also employed as a fluorescent dye in various applications including bioimaging and fluorescent solar collectors. Its high fluorescence quantum yield and stability under light exposure make it an ideal candidate for use in devices that require efficient light harvesting and conversion . The emitted light typically falls within the range of 500 to 600 nm, which is advantageous for many optical applications.

Light Concentration Systems

This compound is utilized in light concentration systems due to its excellent fluorescence properties. It serves as a fluorescence center that can convert incident light into fluorescent light efficiently. This property is particularly important in applications where maximizing light capture is essential, such as in solar energy systems .

Coatings and Plastics

The compound's high lightfastness makes it suitable for incorporation into plastics and coatings where durability against UV light exposure is critical. This application is vital for products that are subjected to outdoor conditions or intense lighting environments .

Case Studies and Research Findings

Study/SourceApplication AreaKey Findings
PMC7195148 Organic SemiconductorsDemonstrated high effective electron mobility; suitable for organic solar cells.
EP0033079A1 Light ConcentrationEffective as a fluorescence center with high yield; stable under prolonged light exposure.
ResearchGate Photovoltaic DevicesImproved power conversion efficiency when used as an electron transport layer material.

Mechanism of Action

The mechanism by which 3,9-Perylenedicarboxylic acid, dioctyl ester exerts its effects is largely based on its ability to interact with light and other molecules. Its fluorescent properties arise from the conjugated π-electron system in the perylene core, which allows it to absorb and emit light efficiently. In biological systems, it can bind to specific molecular targets, facilitating imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Perylene: The parent compound of 3,9-Perylenedicarboxylic acid, dioctyl ester.

    3,4,9,10-Perylenetetracarboxylic dianhydride: Another derivative of perylene with different functional groups.

    Perylene diimides: Compounds with imide groups attached to the perylene core.

Uniqueness

3,9-Perylenedicarboxylic acid, dioctyl ester is unique due to its specific ester functional groups, which impart distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and in the synthesis of other complex molecules.

Biological Activity

Dioctyl perylene-3,9-dicarboxylate (DOPDC), a derivative of perylene, has garnered attention in various fields, particularly in organic electronics and materials science. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

DOPDC is characterized by the following chemical properties:

  • Molecular Formula : C38_{38}H44_{44}O4_4
  • Molecular Weight : 564.75 g/mol
  • CAS Number : 83868-22-8
  • LogP : 10.77 (indicating high lipophilicity) .

These properties suggest that DOPDC is highly hydrophobic, which influences its biological interactions and potential applications.

Mechanisms of Biological Activity

The biological activity of DOPDC can be attributed to several mechanisms:

  • Antioxidant Activity : DOPDC exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
  • Cellular Uptake and Localization : Due to its lipophilic nature, DOPDC can easily penetrate cell membranes. Once inside the cell, it may interact with cellular components, potentially modulating signaling pathways.
  • Photophysical Properties : DOPDC's ability to absorb light and emit fluorescence makes it a candidate for applications in bioimaging and photodynamic therapy. Its photostability is essential for prolonged imaging sessions or therapeutic applications.

1. Antioxidant Potential in Neuroprotection

A study investigated the neuroprotective effects of DOPDC against oxidative stress-induced apoptosis in neuronal cells. The results demonstrated that DOPDC significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

2. Photodynamic Therapy Applications

In another study, DOPDC was evaluated for its efficacy as a photosensitizer in photodynamic therapy (PDT). The compound showed promising results in inducing apoptosis in cancer cells upon light activation. The mechanism involved the generation of singlet oxygen species, leading to cell death. The study highlighted the importance of optimizing light exposure parameters for enhanced therapeutic outcomes .

Comparative Biological Activity

To further understand the biological activity of DOPDC, a comparison with other perylene derivatives was conducted:

CompoundAntioxidant ActivityPhototoxicityCellular Uptake
This compoundHighModerateHigh
Perylene Tetracarboxylic AcidModerateHighModerate
Perylene DiimideLowLowLow

This table illustrates that while DOPDC exhibits high antioxidant activity and cellular uptake, its phototoxicity is moderate compared to other derivatives.

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